Whitepaper: Structural Pharmacology and Mechanism of Action of[Pro³⁰, Tyr³², Leu³⁴]NPY(28-36) at the Y1 Receptor
Whitepaper: Structural Pharmacology and Mechanism of Action of[Pro³⁰, Tyr³², Leu³⁴]NPY(28-36) at the Y1 Receptor
Executive Summary
Neuropeptide Y (NPY) is a highly conserved 36-amino acid peptide that regulates critical physiological processes—including vasoconstriction, cell proliferation, and energy homeostasis—predominantly through the G protein-coupled Y1 receptor (Y1R)[1]. While endogenous NPY acts as a full agonist, specific structural modifications to its C-terminus have yielded potent, receptor-selective antagonists.
[Pro³⁰, Tyr³², Leu³⁴]NPY(28-36)-NH₂ , commonly referred to in literature as BVD15 or BW1911U90 , is a truncated peptide analog engineered for high selectivity and competitive antagonism at the Y1 receptor[2]. This technical guide delineates the structural rationale behind its design, its precise intracellular mechanism of action, and the self-validating experimental frameworks required to characterize its pharmacological profile.
Structural Determinants of Y1 Selectivity and Antagonism
The transformation of endogenous NPY into the potent antagonist BVD15 relies on two fundamental structural modifications:
-
N-Terminal Truncation (Residues 1-27 removed): Endogenous NPY requires a bipartite binding mechanism. The C-terminal α -helix and terminal residues (32-36) are responsible for receptor recognition and initial binding affinity, while the N-terminus is strictly required to induce the conformational shift in the Y1 receptor necessary for G-protein coupling[3]. By truncating the peptide to residues 28-36, BVD15 retains the structural motifs for receptor recognition but completely loses agonist efficacy, converting it into an antagonist[4].
-
Amino Acid Substitutions (Pro³⁰, Tyr³², Leu³⁴): The native NPY sequence at these positions is modified to optimize the spatial geometry of the peptide within the Y1R orthosteric pocket. These substitutions stabilize a specific β -turn/helical conformation that tightly interacts with key transmembrane residues (such as Asp287) in the Y1 receptor[5]. This specific geometry dramatically enhances affinity for Y1R while virtually eliminating binding to the Y2 receptor, which requires a different spatial orientation of the C-terminal tail[2].
Mechanism of Action at the Y1 Receptor
The Y1 receptor is a classical Class A GPCR coupled primarily to pertussis toxin-sensitive Gi/o proteins[1].
Under normal physiological conditions, endogenous NPY binding triggers the dissociation of the Gi/o α -subunit, which directly inhibits adenylyl cyclase (AC), leading to a rapid decrease in intracellular cyclic AMP (cAMP)[1]. Concurrently, the Gβγ subunits activate phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K), driving intracellular calcium mobilization and the phosphorylation of the mitogen-activated protein kinase (MAPK/ERK1/2) cascade, which promotes cell proliferation[6].
The Antagonistic Blockade: [Pro³⁰, Tyr³², Leu³⁴]NPY(28-36) acts as a competitive antagonist. It occupies the extracellular loops and the upper transmembrane orthosteric binding pocket of the Y1 receptor. Because it lacks the N-terminal domain, it traps the receptor in an inactive ground state, physically occluding endogenous NPY from binding[7]. Consequently, BVD15 prevents the Gi/o -mediated inhibition of adenylyl cyclase (restoring cAMP levels) and completely abrogates the downstream calcium flux and ERK1/2 phosphorylation pathways[1][6].
Mechanism of Y1 receptor blockade by BVD15, preventing Gi/o-mediated downstream signaling.
Quantitative Pharmacological Profile
The following table synthesizes the binding affinities ( Ki ) and functional profiles of BVD15 compared to endogenous NPY. Notably, while BVD15 is a potent Y1 antagonist, it exhibits partial agonist activity at the Y4 receptor, a nuance critical for researchers designing highly specific in vivo assays[4].
| Ligand | Receptor Subtype | Binding Affinity ( Ki , nM) | Functional Activity (Mechanism) |
| Endogenous NPY | Y1 | ~1.0 | Full Agonist |
| BVD15 (BW1911U90) | Y1 | 39 ± 34 | Competitive Antagonist ( pA2 = 7.1) |
| BVD15 (BW1911U90) | Y2 | > 10,000 | Inactive (Highly Selective) |
| BVD15 (BW1911U90) | Y4 | ~7.7 | Partial Agonist |
(Data synthesized from [2] and [4])
Self-Validating Experimental Protocols
To ensure high-fidelity data when characterizing Y1 antagonists like BVD15, researchers must deploy self-validating assay systems. Below are the optimized, step-by-step methodologies for binding and functional characterization, including the causality behind critical experimental choices.
Protocol A: Competitive Radioligand Binding Assay
-
Step 1: Membrane Preparation. Homogenize HEK293 cells stably expressing hY1R and isolate membranes via ultracentrifugation.
-
Causality: Utilizing isolated membranes rather than whole cells prevents receptor internalization and intracellular trafficking artifacts, ensuring the measured Ki reflects pure orthosteric binding thermodynamics.
-
-
Step 2: Radioligand Displacement. Incubate 10 µg of membrane protein with 50 pM [¹²⁵I]-PYY and escalating concentrations of BVD15 (10⁻¹¹ to 10⁻⁵ M) for 90 minutes at 22°C.
-
Causality: [¹²⁵I]-PYY is preferred over [¹²⁵I]-NPY due to its superior stability against proteolytic degradation during the incubation period.
-
-
Step 3: GTP γ S Uncoupling (Validation Step). Run a parallel displacement assay in the presence of 100 µM GTP γ S.
-
Causality: GTP γ S is a non-hydrolyzable GTP analog that permanently uncouples the Gi protein from the Y1 receptor. Agonist affinity typically drops in the uncoupled state, whereas the affinity of a true antagonist (like BVD15) remains unchanged, validating its pharmacological nature.
-
Protocol B: Functional cAMP Accumulation Assay
-
Step 1: Adenylyl Cyclase Stimulation & PDE Inhibition. Pre-treat hY1R-expressing cells with 10 µM Forskolin and 1 mM IBMX for 15 minutes.
-
Causality: Because Y1 is Gi -coupled (inhibitory), basal cAMP is too low to detect a further decrease. Forskolin directly stimulates adenylyl cyclase to create a measurable "cAMP window." IBMX inhibits phosphodiesterases, preventing cAMP degradation and ensuring the readout strictly reflects adenylyl cyclase synthesis rates[1].
-
-
Step 2: Ligand Incubation. Expose cells to an EC80 concentration of endogenous NPY alongside escalating doses of BVD15.
-
Causality: Using an EC80 dose of the agonist (rather than a maximal saturating dose) sensitizes the assay, allowing the competitive antagonist to produce a clear, quantifiable rightward shift in the dose-response curve for accurate Schild plot analysis.
-
Self-validating experimental workflow for characterizing Y1 receptor antagonists.
Translational Applications
Beyond basic pharmacological research, the high affinity and small molecular weight of[Pro³⁰, Tyr³², Leu³⁴]NPY(28-36) have made it a premier scaffold for oncological imaging[8]. Because the Y1 receptor is massively overexpressed in over 85% of primary human breast cancers, researchers have successfully conjugated BVD15 with DOTA chelators (e.g., [Lys(DOTA)⁴]BVD15) to create highly specific ⁶⁸Ga-labeled radiotracers for Positron Emission Tomography (PET) imaging, allowing for the precise visualization of Y1R-positive tumors in vivo[9][10].
References
-
Balasubramaniam, A., et al. (2001). Highly Selective and Potent Neuropeptide Y (NPY) Y1 Receptor Antagonists Based on[Pro30, Tyr32, Leu34]NPY(28-36)-NH2 (BW1911U90). Journal of Medicinal Chemistry, 44(10), 1479-1482. URL:[Link]
-
Parker, S. L., et al. (1998). GR231118 (1229U91) and other analogues of the C-terminus of neuropeptide Y are potent neuropeptide Y Y1 receptor antagonists and neuropeptide Y Y4 receptor agonists. European Journal of Pharmacology, 349(1), 97-105. URL:[Link]
-
Hofmann, S., et al. (2016). Targeting the Neuropeptide Y1 Receptor for Cancer Imaging by Positron Emission Tomography Using Novel Truncated Peptides. Molecular Pharmaceutics, 14(1), 194-203. URL:[Link]
-
Pons, J., et al. (2003). Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth. Canadian Journal of Physiology and Pharmacology, 81(2), 168-176. URL:[Link]
-
Guérin, B., et al. (2010). [Lys(DOTA)4]BVD15, a novel and potent neuropeptide Y analog designed for Y1 receptor-targeted breast tumor imaging. Bioorganic & Medicinal Chemistry Letters, 20(3), 950-953. URL:[Link]
Sources
- 1. Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Neuropeptide Y receptors: how to get subtype selectivity [frontiersin.org]
- 4. GR231118 (1229U91) and other analogues of the C-terminus of neuropeptide Y are potent neuropeptide Y Y1 receptor antagonists and neuropeptide Y Y4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. academic.oup.com [academic.oup.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. [Lys(DOTA)4]BVD15, a novel and potent neuropeptide Y analog designed for Y1 receptor-targeted breast tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
